molecular formula C24H21ClN2OS B2363594 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358376-79-0

4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2363594
CAS RN: 1358376-79-0
M. Wt: 420.96
InChI Key: BLXUQKFJURRGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H21ClN2OS and its molecular weight is 420.96. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dearomatising Rearrangements of Thiophenecarboxamides

Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation when treated with Lithium Diisopropylamide (LDA). These rearrangements transform dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the compound's utility in synthesizing complex heterocyclic structures (Clayden et al., 2004).

Hydrogen Bonding in Anticonvulsant Enaminones

Research on anticonvulsant enaminones indicates the importance of hydrogen bonding in the crystal structures of compounds bearing chlorophenyl and isopropylphenyl groups. These findings help understand the molecular interactions and stability of similar compounds (Kubicki et al., 2000).

Synthesis of Biological Agents

Compounds synthesized from chlorophenyl and isopropylphenyl groups have been evaluated for their antimicrobial activities. Such studies contribute to the development of potential biological agents, demonstrating the compound's relevance in medicinal chemistry (Akbari et al., 2008).

Halogenation of Heterocycles

Research into the halogenation of unsubstituted alkyl 3-hydroxypyrroles and 3-hydroxythiophenes, which share structural similarities with the compound of interest, underscores their potential as building blocks in synthesizing bioactive compounds. This highlights the versatility of such compounds in pharmaceutical and material sciences (Castillo-Aguilera et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-16(2)17-7-11-20(12-8-17)26-24(28)23-22(27-13-3-4-14-27)21(15-29-23)18-5-9-19(25)10-6-18/h3-16H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXUQKFJURRGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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